![molecular formula C23H24N4O4 B2953659 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1203182-49-3](/img/structure/B2953659.png)
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Amine α-Functionalization
This compound is used in the development of enantioselective methods to functionalize the α-methylene C–H bonds of amines, including ethyl amines, azetidines, pyrrolidines, piperidines, azepanes, indolines, and tetrahydroisoquinolines. This has significant implications in drug discovery due to the high prevalence of saturated aza-heterocycles in bioactive compounds and therapeutic agents (Jain et al., 2016).
Photochemical and Thermal Rearrangement of Oxaziridines
The compound plays a role in the study of the stereoelectronic theory that explains the regioselectivities observed in photochemical and thermal rearrangements of oxaziridines. This is crucial in understanding the chemical behavior of oxaziridines under different conditions (Lattes et al., 1982).
Crystal Structure Analysis
Its crystal structure, involving a fused tetracyclic system with multiple ring conformations, provides insights into molecular configurations, which is essential for the design of new molecules and drugs (Toze et al., 2015).
Systems with Annulated Thioxo Azepinone Moiety
Research in this area focuses on obtaining new derivatives through recyclization reactions, expanding the utility of dihydropyridine rings. This contributes to the development of novel heterocyclic compounds (Zubenko et al., 2021).
Carbonyl Compound Determination
The compound has applications in identifying and measuring various carbonyl compounds through spectrophotometric assays, which is important in biochemical analysis (Paz et al., 1965).
properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-26-14-15(22(30)27-10-6-2-3-7-11-27)12-19(23(26)31)25-21(29)20(28)17-13-24-18-9-5-4-8-16(17)18/h4-5,8-9,12-14,24H,2-3,6-7,10-11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIKQXMGZTWTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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